tert-Butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate
CAS No.:
Cat. No.: VC13418292
Molecular Formula: C15H28N2O2
Molecular Weight: 268.39 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H28N2O2 |
|---|---|
| Molecular Weight | 268.39 g/mol |
| IUPAC Name | tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate |
| Standard InChI | InChI=1S/C15H28N2O2/c1-14(2,3)19-13(18)17-9-8-15(11-17)6-4-12(10-16)5-7-15/h12H,4-11,16H2,1-3H3 |
| Standard InChI Key | QGOAVXOTAAWYTL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(C1)CCC(CC2)CN |
Introduction
Chemical Structure and Physicochemical Properties
The molecular architecture of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate comprises a 2-azaspiro[4.5]decane core, where the piperidine nitrogen is protected by a Boc group, and an aminomethyl substituent is positioned at the 8th carbon (Table 1). The spiro configuration enforces a non-planar conformation, reducing conformational entropy and improving target selectivity.
Table 1: Key Structural and Physical Properties
The absence of reported boiling points and densities contrasts with related spiro compounds, such as tert-butyl 4-(aminomethyl)-8-oxa-2-azaspiro[4.5]decane-2-carboxylate, which has a predicted boiling point of 383.3±27.0°C and density of 1.11±0.1 g/cm³ . This discrepancy underscores the need for experimental characterization of the title compound.
Synthesis and Manufacturing
Synthesis of tert-butyl 8-(aminomethyl)-2-azaspiro[4.5]decane-2-carboxylate typically involves multi-step organic reactions (Figure 1):
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Spiro Ring Formation: Cyclocondensation of aminocyclohexanol derivatives with ketones or aldehydes generates the spiro[4.5]decane framework.
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Boc Protection: Introduction of the tert-butyloxycarbonyl group via reaction with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .
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Aminomethyl Functionalization: Reductive amination or nucleophilic substitution introduces the aminomethyl group at the 8th position.
Table 2: Representative Synthetic Pathway
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| 1 | Cyclohexanone, NH₃, H₂ (high pressure) | 60% | |
| 2 | Boc₂O, DMAP, CH₂Cl₂, 0°C to RT | 85% | |
| 3 | CH₂O, NaBH₃CN, MeOH | 72% |
Notably, analogous compounds like tert-butyl 2,8-diazaspiro[4.5]decane-2-carboxylate are synthesized using similar strategies, albeit with dichloropyrimidine intermediates for subsequent cross-coupling .
Applications in Pharmaceutical Research
This compound’s primary utility lies in its role as a building block for drug discovery:
Central Nervous System (CNS) Agents
The spirocyclic scaffold mimics natural alkaloids, enabling penetration of the blood-brain barrier. Derivatives have shown promise as sigma-1 receptor modulators for neurodegenerative diseases.
Kinase Inhibitors
Functionalization of the aminomethyl group with heteroaryl moieties yields potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases. For example, coupling with pyrimidine-5-carbonitrile produced candidates with IC₅₀ values <50 nM in preclinical models .
Table 3: Bioactive Derivatives and Targets
| Derivative Structure | Biological Target | Activity |
|---|---|---|
| 8-(Pyridin-3-ylmethyl)spiro | CDK2/4/6 | Antiproliferative |
| 8-(Benzamido)spiro | Sigma-1 Receptor | Neuroprotective |
Comparative Analysis with Related Spiro Compounds
Table 4: Structural and Functional Comparisons
| Compound | CAS | Key Features | Applications |
|---|---|---|---|
| tert-Butyl 8-(aminomethyl)-2-azaspiro[...] | – | Boc-protected, aminomethyl | Drug intermediates |
| tert-Butyl 2,8-diazaspiro[4.5]decane-2... | 336191-17-4 | Diazaspirane, Boc-protected | Antiviral agents |
| tert-Butyl 4-(aminomethyl)-8-oxa-2-aza... | 2306263-45-4 | Oxa-substituted, higher polarity | Enzyme inhibitors |
The diaza and oxa variants exhibit altered solubility and hydrogen-bonding capacity, influencing their suitability for specific targets .
Future Perspectives
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Synthetic Optimization: Development of enantioselective routes to access chiral spiro intermediates.
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ADMET Profiling: Systematic studies on absorption, distribution, and toxicity to advance lead candidates.
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Target Expansion: Exploration in GPCR modulation and epigenetic therapies.
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